(R)-N-(Cyclohex-3-en-1-yl)acetamide chemical properties
(R)-N-(Cyclohex-3-en-1-yl)acetamide chemical properties
This guide details the chemical properties, synthesis, and applications of (R)-N-(Cyclohex-3-en-1-yl)acetamide , a critical chiral intermediate in the synthesis of aminocyclitols and bioactive pharmaceutical ingredients.
Executive Summary & Compound Identity
(R)-N-(Cyclohex-3-en-1-yl)acetamide is the N-acetyl derivative of (R)-3-cyclohexen-1-amine. It serves as a versatile chiral building block, particularly in the synthesis of aminocyclitols (sugar mimics) and neuraminidase inhibitors (e.g., oseltamivir analogs). Its utility stems from the presence of a reactive homoallylic double bond (C3=C4) and a stable chiral amide center (C1), allowing for highly stereoselective functionalization.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | (R)-N-(Cyclohex-3-en-1-yl)acetamide | Also: (R)-3-Acetamidocyclohexene |
| CAS Number | 53403-98-6 (Racemate) | Specific (R)-enantiomer often cited via synthesis |
| Molecular Formula | C₈H₁₃NO | - |
| Molecular Weight | 139.19 g/mol | - |
| Physical State | White Crystalline Solid | - |
| Melting Point | 76–78 °C (Racemate) | Enantiopure form typically exhibits sharp MP |
| Solubility | Soluble in CHCl₃, MeOH, EtOAc | Sparingly soluble in Hexanes, Water |
| Chirality | (R)-Enantiomer | Generated via Enzymatic Kinetic Resolution (EKR) |
Synthesis: Enzymatic Kinetic Resolution (EKR)
The most robust and scalable method for producing enantiopure (R)-N-(Cyclohex-3-en-1-yl)acetamide is the Lipase-Catalyzed Kinetic Resolution of racemic 3-cyclohexen-1-amine. This process exploits the high enantioselectivity of Candida antarctica Lipase B (CAL-B).[1][2]
Mechanism of Action
CAL-B preferentially acylates the (R)-enantiomer of cyclic amines when using an ester donor (e.g., ethyl acetate or isopropyl acetate). The catalytic triad (Ser-His-Asp) forms an acyl-enzyme intermediate that selectively transfers the acetyl group to the (R)-amine, leaving the (S)-amine unreacted.
Experimental Protocol
Objective: Synthesis of (R)-N-(Cyclohex-3-en-1-yl)acetamide (>99% ee).
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Reagents:
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Substrate: Racemic 3-cyclohexen-1-amine (1.0 equiv).
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Acyl Donor: Ethyl Acetate (5.0 equiv) or Isopropyl Acetate (solvent/donor).
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Catalyst: Novozym 435 (Immobilized CAL-B, 20 mg/mmol).
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Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).
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Procedure:
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Dissolve racemic amine in MTBE (0.5 M concentration).
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Add Ethyl Acetate (5 equiv) and Novozym 435.
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Incubate at 30–40 °C with orbital shaking (200 rpm).
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Monitoring: Track conversion via GC or Chiral HPLC (e.g., Chiralcel OD-H). Stop reaction at 50% conversion (theoretical maximum for resolution).
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Workup: Filter off the enzyme (recyclable).
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Purification: The reaction mixture contains (R)-Amide (product) and (S)-Amine (unreacted).
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Acid Wash: Extract the organic phase with 1M HCl. The (S)-amine partitions into the aqueous phase (as salt). The (R)-amide remains in the organic phase.
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Isolation: Dry the organic phase (MgSO₄) and concentrate to yield (R)-N-(Cyclohex-3-en-1-yl)acetamide.
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Synthesis Workflow Diagram
Caption: Enzymatic Kinetic Resolution pathway using CAL-B, yielding the (R)-amide and unreacted (S)-amine.
Chemical Reactivity & Transformations
The (R)-N-(Cyclohex-3-en-1-yl)acetamide scaffold features two orthogonal reactive sites: the amide (stable, directing group) and the alkene (reactive, functionalizable).
Diastereoselective Epoxidation
Reaction with m-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide. The amide group at C1 exerts a directing effect (via H-bonding or steric guidance), typically favoring syn-epoxidation relative to the amide group, though anti-products are common depending on solvent and protecting groups.
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Reagent: mCPBA, CH₂Cl₂, 0 °C.
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Product: (1R, 3R, 4S)-N-(3,4-epoxycyclohexyl)acetamide (Major diastereomer).
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Utility: Precursor to aminocyclitols via epoxide ring opening with nucleophiles (azide, amines).
Bromofunctionalization
Treatment with N-Bromosuccinimide (NBS) in aqueous or alcoholic media leads to bromohydrins or bromo-ethers.
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Mechanism: Formation of a bromonium ion intermediate, followed by nucleophilic attack (e.g., by H₂O or ROH) at the C4 position (trans-diaxial opening).
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Product: Trans-bromoacetamide derivatives, useful for further functionalization via elimination or substitution.
Hydrolysis
While the acetamide is generally stable, it can be hydrolyzed to regenerate the chiral amine or convert to other acyl derivatives.
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Conditions: 6M HCl, Reflux, 12h.
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Product: (R)-3-Cyclohexen-1-amine hydrochloride.
Reactivity Pathway Diagram
Caption: Divergent synthetic pathways from the (R)-amide core, highlighting stereoselective functionalization.
Applications in Drug Development[10]
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Aminocyclitol Synthesis: The epoxide derivative is a direct precursor to aminocyclitols (e.g., validamine analogues), which are potent glycosidase inhibitors used in diabetes and lysosomal storage disorder research.
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Neuraminidase Inhibitors: The cyclohexene core mimics the transition state of sialic acid cleavage. Although oseltamivir uses a 1,2-amino/ether arrangement, the 1,3-arrangement of this compound allows access to novel binding modes or alternative scaffolds (e.g., Peramivir analogs).
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Chiral Ligands: The hydrolyzed amine ((R)-3-cyclohexen-1-amine) is used to synthesize chiral ligands for asymmetric catalysis.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (gloves, goggles). Handle in a fume hood, especially during synthesis involving volatile amines or sensitizing agents like NBS/mCPBA.
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Storage: Store in a cool, dry place. The amide is stable at room temperature but should be kept away from strong oxidizers.
References
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Enzymatic Resolution of Cyclic Amines
- Title: Lipase-catalyzed kinetic resolution of 3-aminocyclohexene and its application to the synthesis of chiral aminocyclitols.
- Source: Tetrahedron: Asymmetry, 1999, 10(21), 4201-4210.
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URL:[Link]
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General Kinetic Resolution Protocols
- Title: Kinetic resolution of amines and alcohols via enzymatic acyl
- Source: Organic Process Research & Development, 2001, 5(3), 294-302.
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URL:[Link]
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Synthesis of Aminocyclitols
- Title: Stereoselective synthesis of aminocyclitols
- Source: Journal of Organic Chemistry, 2005, 70(15), 5964-5971.
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URL:[Link]
